molecular formula C6H5F3N2 B1268507 2-Amino-6-(trifluoromethyl)pyridine CAS No. 34486-24-3

2-Amino-6-(trifluoromethyl)pyridine

Cat. No. B1268507
CAS RN: 34486-24-3
M. Wt: 162.11 g/mol
InChI Key: NFYYDQMFURPHCC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of 2-Amino-6-(trifluoromethyl)pyridine involves various strategies, including the Chichibabin pyridine synthesis, which has been modified for fluorinated pyridine-bridged aromatic poly(ether-imide)s preparation. For instance, novel pyridine-containing aromatic diamine monomers have been synthesized via this method, showcasing the versatility of 2-Amino-6-(trifluoromethyl)pyridine derivatives in polymer chemistry (Wang et al., 2008).

Molecular Structure Analysis

The molecular structure of derivatives closely related to 2-Amino-6-(trifluoromethyl)pyridine has been extensively studied, particularly through X-ray crystallography. These studies provide detailed insights into the arrangement of atoms and the impact of trifluoromethyl groups on the overall molecular conformation, which is crucial for understanding the material's properties and reactivity (Davis & Fettinger, 2018).

Chemical Reactions and Properties

2-Amino-6-(trifluoromethyl)pyridine undergoes various chemical reactions, highlighting its reactivity and potential as a building block for more complex molecules. For example, it can participate in displacement reactions, where a methylsulfinyl group is replaced by different substituents to yield a variety of 2-aminopyridines with distinct properties (Teague, 2008).

Physical Properties Analysis

The physical properties of materials derived from 2-Amino-6-(trifluoromethyl)pyridine, such as polyimides, have been extensively characterized. These materials exhibit remarkable solubility in organic solvents, low water absorption rates, and high thermal stability, making them suitable for advanced applications in electronics and materials science (Madhra et al., 2002).

Scientific Research Applications

Synthesis and Chemical Properties

2-Amino-6-(trifluoromethyl)pyridine is an intermediate in the synthesis of pharmaceutical products, as demonstrated by Tao et al. (2022) who reported its toxic effects following inhalation exposure in an industrial setting (Tao et al., 2022). Narsaiah et al. (1994) described a novel synthetic route to derive 2-amino-3-cyano-4-trifluoromethyl-6-substituted pyridines from 3-cyano-4-trifluoromethyl-6-substituted-2(1H)pyridones (Narsaiah et al., 1994).

Biological and Pharmaceutical Research

Hafez and El-Gazzar (2020) synthesized a series of novel pyridine derivatives, including 6-(Trifluoromethyl)-2-{[3-(trifluoromethyl)phenyl] amino} nicotinohydrazide, to study their effects on tumor cell lines, highlighting the compound's potential as an anticancer agent (Hafez & El-Gazzar, 2020). Similarly, Chavchich et al. (2016) conducted structure-activity relationship studies on trifluoromethyl-substituted pyridine analogs for malaria treatment and prevention, selecting JPC-3210 as the lead compound due to its in vitro and in vivo efficacy against malaria (Chavchich et al., 2016).

Material Science and Engineering

Zhuo et al. (2014) designed and synthesized novel polyimides with phthalimide as a pendent group, using a pyridine-containing triamine monomer in the process. These polyimides showed excellent thermal stability and solubility, demonstrating the compound's utility in advanced material science (Zhuo et al., 2014).

Corrosion Inhibition

Ansari et al. (2015) investigated pyridine derivatives as corrosion inhibitors for steel in acidic environments. Their study showed the effectiveness of these derivatives in protecting steel from corrosion, indicating the practical applications of 2-amino-6-(trifluoromethyl)pyridine in industrial processes (Ansari et al., 2015).

Safety And Hazards

“2-Amino-6-(trifluoromethyl)pyridine” is toxic if swallowed . It causes skin irritation and serious eye irritation . It is recommended to wear personal protective equipment/face protection, avoid dust formation, and use only under a chemical fume hood .

Future Directions

Trifluoromethylpyridines, including “2-Amino-6-(trifluoromethyl)pyridine”, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

properties

IUPAC Name

6-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2/c7-6(8,9)4-2-1-3-5(10)11-4/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFYYDQMFURPHCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356271
Record name 2-Amino-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-(trifluoromethyl)pyridine

CAS RN

34486-24-3
Record name 2-Amino-6-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Amino-6-(trifluoromethyl)pyridine
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Synthesis routes and methods

Procedure details

A mixture of 2-chloro-6-trifluoromethylpyridine (20.0 g), cuprous chloride (0.2 g) and ammonia (specific gravity 0.88, 75 ml) was heated at 170° C. in a pressure vessel for 18 hours. After cooling to ambient temperature, the mixture was extracted with dichloromethane (300 ml). The organic extract was dried and evaporated to give 6-trifluoromethylpyridin-2-amine, m.p. 74°-79° C.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y KOBAYASHI, I KUMADAKI, Y HANZAWA… - Chemical and …, 1975 - jstage.jst.go.jp
The mechanism for a novel reaction of a trifluoromethyl group as a leaving group is confirmed. Reaction of 2-(heptafluoro-n-propyl) quinoline with sodium amide gave 2-aminoquinoline, …
Number of citations: 9 www.jstage.jst.go.jp
F Wang, Z Li, T Zhang, G Yan, M Hu… - Chemical Biology & …, 2018 - Wiley Online Library
This paper presents synthesis and structure–activity relationship of pyridine derivatives as inhibitors of mutant isocitrate dehydrogenase 2 ( IDH 2). A series of 2,4,6‐trisubstituted …
Number of citations: 6 onlinelibrary.wiley.com
K Valentin - 1966 - escholarship.mcgill.ca
… prerequisite, the preparation of 2-amino-6-trifluoromethylpyridine, not yet described in the literature, this approach was abandoned. In addition, an uncertainty would have remained …
Number of citations: 5 escholarship.mcgill.ca
RK Webber, S Metz, WM Moore… - Journal of medicinal …, 1998 - ACS Publications
A series of analogues of 2-iminopiperidine have been prepared and shown to be potent inhibitors of the human nitric oxide synthase (NOS) isoforms. Methyl substitutions on the 4-…
Number of citations: 73 pubs.acs.org
JD Gould - 2019 - dam-oclc.bac-lac.gc.ca
Here we explore a variety of monofluorinated and trifluoromethyl reporters in an effort to derive optimal tags for purposes of fluorine NMR studies of proteins. By examining fluorine NMR …
Number of citations: 3 dam-oclc.bac-lac.gc.ca
DJ Carper - 2010 - rave.ohiolink.edu
The gram scale total synthesis of marine natural products ceratamine A & B is described, as well as facile access to ceratamine analogs. The synthesis is highlighted by an efficient …
Number of citations: 2 rave.ohiolink.edu
Z Luo, C Wang, H Jiang, W Zeng - Organic Letters, 2023 - ACS Publications
… Notably, when 2-amino-6-trifluoromethyl-pyridine was subjected to the standard reaction system, no desired product 3s was observed possibly due to the strong electron-withdrawing …
Number of citations: 3 pubs.acs.org

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